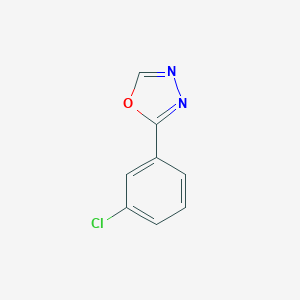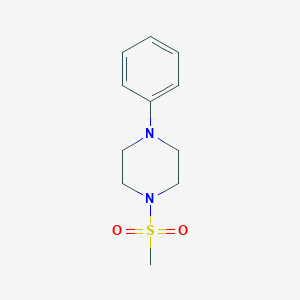
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TPNPB is a selective agonist for the retinoic acid receptor-related orphan receptor alpha (RORα), which is a transcription factor that plays a crucial role in the regulation of the immune system, metabolism, and circadian rhythms.
Mecanismo De Acción
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide acts as a selective agonist for RORα, which is a transcription factor that regulates the expression of genes involved in the immune system, metabolism, and circadian rhythms. When this compound binds to RORα, it induces a conformational change that allows it to bind to DNA and regulate gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of genes involved in the immune system, metabolism, and circadian rhythms. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis. This compound has also been shown to have an impact on the regulation of glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide in lab experiments is its selectivity for RORα, which allows for specific modulation of gene expression. However, one limitation is that this compound may have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of interest is its role in the regulation of circadian rhythms and its potential use in the treatment of sleep disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3,4,5-trimethoxy-N-methyl-N-phenylbenzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to modulate the expression of genes involved in the regulation of the immune system, metabolism, and circadian rhythms. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis.
Propiedades
Número CAS |
6597-30-4 |
|---|---|
Fórmula molecular |
C17H19NO4 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO4/c1-18(13-8-6-5-7-9-13)17(19)12-10-14(20-2)16(22-4)15(11-12)21-3/h5-11H,1-4H3 |
Clave InChI |
NRALVZBNGKLSOA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




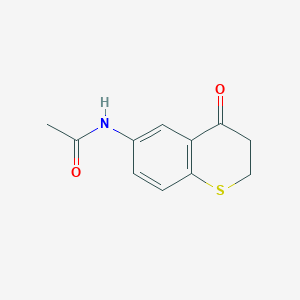
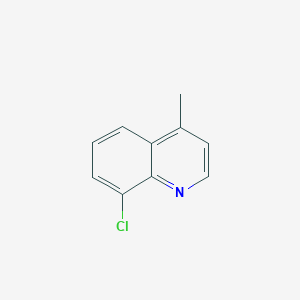
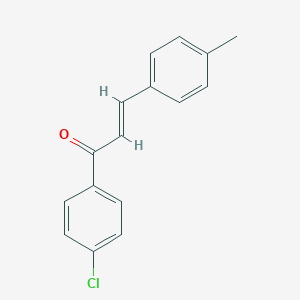


![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)


